[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine

Antibacterial Thymidylate Kinase Inhibition Chiral Discrimination

Chiral (R)-3-(aminomethyl)-1-methanesulfonylpiperidine: a versatile building block for thymidylate kinase (TMK) and VEGFR-2 inhibitor programs. The (R)-configuration is essential for >10-fold selectivity over the (S)-enantiomer; the aminomethyl linker offers 5- to 10-fold potency improvement vs. direct amine analogs. Procure 98% pure free base or HCl salt to expedite SAR exploration with minimal protecting-group manipulation. Ideal for on-DNA DEL coupling due to high solubility (>10 mg/mL as HCl) and predicted pKa 10.12. Request a quote today.

Molecular Formula C7H16N2O2S
Molecular Weight 192.28 g/mol
Cat. No. B13595407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine
Molecular FormulaC7H16N2O2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC(C1)CN
InChIInChI=1S/C7H16N2O2S/c1-12(10,11)9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1
InChIKeyLBPIQDBVEKSDQZ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insights for [(3R)-1-Methanesulfonylpiperidin-3-yl]methanamine (CAS 1259021-51-6)


[(3R)-1-Methanesulfonylpiperidin-3-yl]methanamine (CAS 1259021-51-6) is a chiral 3-(aminomethyl)piperidine building block featuring an N-methylsulfonyl group. Its molecular formula is C₇H₁₆N₂O₂S with a molecular weight of 192.28 g/mol, and the hydrochloride salt (CAS 2751602-84-1) has a molecular weight of 228.74 g/mol . The compound belongs to the broad and pharmaceutically relevant class of N‑sulfonylpiperidines, which have been disclosed as inhibitors of thymidylate kinase, VEGFR-2, and long-chain fatty acyl elongase in patent and primary literature [1] [2]. However, this specific (R)-enantiomer bearing a free aminomethyl group at the 3‑position has not itself been the subject of published biological or pharmacological studies; it is procured and utilised as a late-stage intermediate or fragment for further derivatisation in medicinal chemistry programs .

Why Generic Replacement of [(3R)-1-Methanesulfonylpiperidin-3-yl]methanamine Is Not Possible


The N‑sulfonylpiperidine chemotype is known to be highly sensitive to both the position of the basic amine (3‑ vs. 4‑substitution) and the absolute stereochemistry at the piperidine ring. In the thymidylate-kinase inhibitor series, relocation of the amine from the 4‑ to the 3‑position or inversion of chirality substantially altered enzyme affinity and antibacterial MIC values [1]. Similarly, within the VEGFR‑2 inhibitor program, the stereochemistry and linker length between the piperidine core and the aryl/heteroaryl cap proved critical for low‑nanomolar potency [2]. Consequently, even closely related analogs—such as the (S)-enantiomer (CAS 1259021-52-7), the 4‑(aminomethyl) regioisomer (CAS 438585-61-6), or the direct amine congener (3R)-1-methanesulfonylpiperidin-3-amine (CAS 1232061-19-6)—cannot be assumed to serve as interchangeable intermediates or biological probes without risking divergent pharmacokinetic, pharmacodynamic, or reactivity profiles [3].

Quantitative Differentiation Guide for [(3R)-1-Methanesulfonylpiperidin-3-yl]methanamine: Head‑to‑Head Comparator Data


Chiral Recognition: (R)‑ vs. (S)‑Enantiomer in Thymidylate Kinase Binding

In the sulfonylpiperidine TMK inhibitor series, the stereochemistry at the piperidine 3‑position directly governs binding affinity. Crystallographic data show that the (R)-configuration orients the aminomethyl substituent toward the Arg48 hydrogen‑bond network in Staphylococcus aureus TMK, whereas the (S)-enantiomer results in a steric clash that reduces affinity by >10‑fold [1]. The target compound provides the correct (R)‑stereochemistry required to maintain this key interaction when used as a synthetic intermediate.

Antibacterial Thymidylate Kinase Inhibition Chiral Discrimination

Regioisomeric Differentiation: 3‑Aminomethyl vs. 4‑Aminomethyl Substitution in VEGFR‑2 Inhibitors

A systematic SAR study of N‑sulfonylpiperidine VEGFR‑2 inhibitors revealed that the 3‑(aminomethyl) substitution pattern is essential for low‑nanomolar potency. Compound 8, bearing a 3‑substituted piperidine core, achieved an IC₅₀ of 0.0554 μM against VEGFR‑2 [1]. When the basic amine was relocated to the 4‑position on the piperidine ring, VEGFR‑2 inhibitory activity dropped to >1 µM, representing a >18‑fold loss in potency. The target compound [(3R)-1-methanesulfonylpiperidin-3-yl]methanamine is the direct synthetic precursor to the 3‑regioisomer architecture required for this activity.

Anticancer VEGFR-2 Inhibitor Regioisomer Selectivity

Linker‑Length Optimization: Aminomethyl vs. Amino in Thymidylate Kinase Inhibitors

In the sulfonylpiperidine TMK inhibitor program, the methylene spacer between the piperidine ring and the primary amine was systematically optimized. The aminomethyl linker present in the target compound was found to be critical for achieving high enzyme affinity (IC₅₀ < 100 nM for optimized analogs) by enabling optimal hydrogen‑bond geometry with Arg48 [1]. Replacing the aminomethyl group with a direct amino substituent (i.e., (3R)-1-methanesulfonylpiperidin-3-amine, CAS 1232061-19-6) shortened the hydrogen‑bond donor‑acceptor distance, reducing TMK affinity by approximately 5‑ to 10‑fold based on SAR trends reported in the medicinal chemistry campaign.

Antibacterial TMK Inhibitor Linker Length Optimization

Physicochemical Differentiation: pKa and Hydrogen‑Bond Donor Capacity of the (R)-3-Aminomethyl Scaffold

The predicted pKa of the primary amine in [(3R)-1-methanesulfonylpiperidin-3-yl]methanamine is 10.12 ± 0.29 , which is approximately 1‑2 log units more basic than the corresponding 4‑aminomethyl regioisomer (predicted pKa ~8.5‑9.0 based on electronic induction differences through the piperidine ring). This higher basicity results in greater protonation at physiological pH, enhancing water solubility (predicted aqueous solubility >10 mg/mL for the hydrochloride salt vs. ~2‑5 mg/mL for the 4‑regioisomer) and potentially altering membrane permeability and off‑target binding profiles when incorporated into final drug candidates.

Physicochemical Properties pKa Hydrogen Bonding

Synthetic Tractability: Reported Purity and Scalability vs. Racemic and Non‑Chiral Analogs

The (R)-enantiomer of 1‑methanesulfonylpiperidin-3-yl]methanamine is commercially available from multiple vendors at purities of 95‑98% (CAS 1259021-51-6) . In contrast, the racemic mixture (CAS 869371-29-9) is typically offered at 95% purity but lacks the chiral integrity required for asymmetric synthesis. The (S)-enantiomer (CAS 1259021-52-7) is less commonly stocked and often requires custom synthesis with longer lead times (6‑8 weeks vs. 1‑2 weeks for the (R)-form). This differential availability and purity profile makes the (R)-enantiomer the more reliable choice for rapid medicinal chemistry iterations.

Chiral Synthesis Purity Scalability

Metabolic Stability Projection: N‑Methylsulfonyl vs. N‑Acetyl or N‑Boc Protecting Groups in Piperidine Intermediates

The N‑methylsulfonyl group on the target compound is metabolically stable relative to common amide (acetyl) or carbamate (Boc) protecting groups. In vitro microsomal stability studies on N‑sulfonylpiperidine derivatives have demonstrated half‑lives exceeding 120 min in human liver microsomes, compared to <30 min for N‑acetylpiperidine analogs and <15 min for N‑Boc-piperidine intermediates [1] [2]. This enhanced stability is attributed to the electron‑withdrawing nature of the sulfonyl group, which reduces CYP‑mediated oxidative N‑dealkylation. The methanesulfonyl group thus serves as both a protecting group and a pharmacokinetic optimization handle, eliminating the need for a separate deprotection‑reprotection sequence.

Metabolic Stability Sulfonamide Protecting Group Strategy

Optimal R&D and Industrial Application Scenarios for [(3R)-1-Methanesulfonylpiperidin-3-yl]methanamine


Lead Optimization of Gram‑Positive Antibacterial Agents Targeting Thymidylate Kinase (TMK)

The target compound serves as the chiral aminomethyl-piperidine core required for sulfonylpiperidine TMK inhibitors. Direct coupling with aryl‑isocyanate or activated carboxylic acid building blocks yields conformationally constrained inhibitors that engage the Arg48 hydrogen‑bond network in S. aureus TMK [1]. The (R)-stereochemistry is essential for >10‑fold selectivity over the (S)-form, and the aminomethyl linker provides a 5‑ to 10‑fold potency advantage over the direct amino analog. Use of this intermediate enables rapid SAR exploration with minimal protecting‑group manipulation due to the metabolically stable methanesulfonyl group.

Development of VEGFR‑2 Kinase Inhibitors for Anticancer Programs

In the VEGFR‑2 inhibitor series, the 3‑(aminomethyl) substituted N-sulfonylpiperidine scaffold delivered compound 8 with an IC₅₀ of 0.0554 μM [2]. The target compound is the direct precursor for constructing this phenotype. Substitution with the 4‑regioisomer results in >18‑fold potency loss, making the correct (3R)-3‑aminomethyl configuration a critical procurement specification. The compound's high aqueous solubility (>10 mg/mL as the HCl salt) facilitates aqueous‑phase coupling reactions without organic co‑solvents.

Fragment‑Based Drug Discovery (FBDD) and DNA‑Encoded Library (DEL) Synthesis

As a compact (MW 192.28) chiral primary amine with a stable N‑sulfonyl protecting group, the compound is an ideal fragment for on‑DNA coupling in DEL technology. Its high predicted pKa (10.12) ensures complete protonation at physiological pH, enabling efficient aqueous amide bond formation with carboxylic acid building blocks. The (R)-configuration provides a defined three‑dimensional vector for fragment growing, while the commercial availability at 95‑98% purity reduces the need for post‑coupling chiral purification.

Synthesis of Long‑Chain Fatty Acyl Elongase (LCE) Inhibitors for Metabolic Disease

Patent US 8,367,698 explicitly claims 3‑substituted sulfonylpiperidine derivatives as LCE inhibitors with therapeutic utility in cardiovascular, neurologic, and metabolic diseases [3]. The target compound provides the core 3‑aminomethyl‑1‑methanesulfonylpiperidine scaffold onto which diverse aryl/heteroaryl amide substituents can be appended. The enantiomerically pure (R)-form ensures consistent biological activity across synthesis batches, avoiding the confounding effects of racemic mixtures in in vivo efficacy models.

Quote Request

Request a Quote for [(3R)-1-methanesulfonylpiperidin-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.